4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives often interact with various biological targets, including receptors and enzymes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine are not fully understood. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the pyrimidine derivative.
Cellular Effects
The cellular effects of this compound are not well-documented. Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The initial step involves the synthesis of the pyrimidine core through the reaction of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the piperazine ring:
Addition of the trifluoromethyl group:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a probe to investigate the function of specific enzymes and receptors.
Medicine: The compound has potential therapeutic applications, including as an antiviral, anticancer, and antimicrobial agent. It is also used in drug discovery and development to identify new drug candidates.
Industry: The compound is used in the development of new materials, including polymers and coatings, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine can be compared with other similar compounds, such as:
4,6-Dimethyl-2-mercaptopyrimidine: This compound has a similar pyrimidine core but contains a mercapto group instead of the piperazine and trifluoromethyl groups.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrimidine core but contain a pyrazole ring instead of the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
4,6-dimethyl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6/c1-10-7-11(2)22-14(21-10)24-5-3-23(4-6-24)13-8-12(15(16,17)18)19-9-20-13/h7-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFXUNQUXPSXTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.